2,3-Biphenylenedione
Description
Structure
3D Structure
Properties
CAS No. |
66231-76-3 |
|---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
biphenylene-2,3-dione |
InChI |
InChI=1S/C12H6O2/c13-11-5-9-7-3-1-2-4-8(7)10(9)6-12(11)14/h1-6H |
InChI Key |
JEZVYOLUWPBCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)C(=O)C=C23 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Biphenylenedione and Its Derivatives
Oxidative Approaches to the 2,3-Biphenylenedione Core
Oxidative methods provide a direct route to the this compound core from biphenylene (B1199973) and its substituted analogues. The choice of oxidizing agent plays a crucial role in the product distribution and yield.
Lead(IV) Acetate (B1210297) Mediated Oxidation of Biphenylene
Lead(IV) acetate has been employed as an oxidizing agent for biphenylene. The reaction of biphenylene with lead(IV) acetate yields a mixture of products, including 2-substituted biphenylenes and the target this compound. researchgate.net The formation of this compound involves the oxidation of the biphenylene nucleus.
In a related application, lead(IV) acetate is used to oxidize 1-aminobenzotriazole (B112013) to generate benzyne, which then dimerizes to form biphenylene in good yields. wikipedia.org While this highlights the utility of lead(IV) acetate in reactions involving biphenylene precursors, the direct oxidation of biphenylene to the dione (B5365651) is also a documented pathway. researchgate.net
The reaction of 2-methoxybiphenylene (B14707700) with lead(IV) acetate has been shown to produce 2-acetoxy-3-methoxybiphenylene and r-2,c-3-diacetoxy-2-methoxy-2,3-dihydrobiphenylene, the latter being a notable example of a 2,3-dihydrobiphenylene derivative. researchgate.netoup.com
Manganese(III) Acetate Mediated Oxidation of Biphenylene and Substituted Biphenylenes
Manganese(III) acetate is another key reagent for the oxidation of biphenylene and its derivatives. The reaction of biphenylene with manganese(III) acetate in boiling acetic acid can lead to a variety of products. oup.comoup.com Depending on the reaction conditions, particularly the presence and amount of acetic anhydride, the products can include 2-acetoxybiphenylene, 2-formylbiphenylene, and 2-(acetoxymethyl)biphenylene. oup.com
The oxidation of substituted biphenylenes with manganese(III) acetate often targets the substituent. For instance, the reaction of 2-methylbiphenylene and 2,3-dimethylbiphenylene with Mn(OAc)₃ results in the oxidation of the methyl groups. researchgate.netoup.com Similarly, reactions of 2-carboxy-, 2-methoxycarbonyl-, and 2,7-dibromobiphenylene with Mn(OAc)₃ primarily yield nuclear acetoxymethylated products. researchgate.netoup.com
The table below summarizes the products obtained from the oxidation of biphenylene with manganese(III) acetate under specific conditions.
| Reactant | Oxidizing Agent | Key Products | Reference |
|---|---|---|---|
| Biphenylene | Mn(OAc)₃ | 2-Acetoxybiphenylene, 2-Formylbiphenylene, 2-(Acetoxymethyl)biphenylene | oup.com |
| 2-Methylbiphenylene | Mn(OAc)₃ | Oxidized methyl substituent | researchgate.netoup.com |
| 2,3-Dimethylbiphenylene | Mn(OAc)₃ | Oxidized methyl substituents | researchgate.netoup.com |
Stereochemical Control and Product Distribution in Oxidation Reactions
The stereochemistry of oxidation reactions of biphenylene derivatives can be influenced by the substrate and the oxidizing agent. For instance, the oxidation of 2-methoxynaphthalene (B124790) with biphenyl (B1667301) dioxygenase, an enzymatic oxidation, leads to the formation of specific stereoisomers of dihydroxylated products. nih.gov While not a direct synthesis of this compound, this illustrates how the position of substituents on an aromatic system can direct the stereochemical outcome of oxidation.
In the context of chemical oxidation, the formation of r-2,c-3-diacetoxy-2-methoxy-2,3-dihydrobiphenylene from 2-methoxybiphenylene and lead(IV) acetate demonstrates a degree of stereocontrol in the addition of the acetoxy groups. researchgate.netoup.com The "r,c" notation indicates the relative stereochemistry of the substituents on the dihydrobiphenylene core. The planarity and strain of the biphenylene ring system are significant factors influencing the approach of reagents and thus the stereochemical outcome of addition reactions.
Synthesis of Dihydrobiphenylene Precursors and Subsequent Transformations
An alternative strategy for accessing complex structures related to biphenylene involves the synthesis of dihydrobiphenylene precursors, which can then undergo further transformations.
Preparation of 2,3-Dihydrobiphenylene Derivatives
The synthesis of 2,3-dihydrobiphenylene derivatives is a key step in accessing more complex molecular architectures. As mentioned earlier, the reaction of 2-methoxybiphenylene with lead(IV) acetate provides the first example of a stable 2,3-dihydrobiphenylene derivative, specifically r-2,c-3-diacetoxy-2-methoxy-2,3-dihydrobiphenylene. researchgate.netoup.com
Another approach to dihydrobiphenylenes involves the Birch reduction of biphenylene, which can yield 4a,8b-dihydrobiphenylene through protonation of the dianion at the bridgehead positions. acs.org Furthermore, the reaction of tetrafluorobenzyne with NN-dimethylaniline has been shown to produce 4a-dimethylamino-5,6,7,8-tetrafluoro-4a,8b-dihydrobiphenylene, representing another example of this ring system. rsc.org
Rearrangement and Cyclization Pathways of Dihydrobiphenylene Intermediates to Higher-Order Structures
Dihydrobiphenylene intermediates are valuable precursors for the synthesis of higher-order polycyclic structures through rearrangement and cyclization reactions. For instance, r-2,c-3-diacetoxy-2-methoxy-2,3-dihydrobiphenylene has been observed to convert into 5,10-diacetoxy-7(8H)-benzocyclooctenone. oup.com This transformation represents a ring-opening and rearrangement of the dihydrobiphenylene core to form a larger benzocyclooctene (B12657369) system.
The reactive 4a,8b-dihydrobiphenylene, formed from the Birch reduction of biphenylene, rapidly undergoes thermal electrocyclic ring opening to form the more stable benzocyclooctatetraene. acs.org This highlights the propensity of the strained four-membered ring in the dihydrobiphenylene system to open and form larger, more stable cyclic structures.
Recent research has also demonstrated a tandem Ru-catalyzed [2+2+2] cycloaddition of arylenynes to dihydrobiphenylenes followed by a halogen-radical ring opening to construct tub-shaped halogenated benzocyclooctatetraenes. acs.org These reactions showcase the utility of dihydrobiphenylene intermediates in the synthesis of complex, non-planar polycyclic aromatic compounds.
The table below provides examples of these transformations.
| Dihydrobiphenylene Intermediate | Transformation | Resulting Structure | Reference |
|---|---|---|---|
| r-2,c-3-diacetoxy-2-methoxy-2,3-dihydrobiphenylene | Rearrangement | 5,10-diacetoxy-7(8H)-benzocyclooctenone | oup.com |
| 4a,8b-dihydrobiphenylene | Thermal electrocyclic ring opening | Benzocyclooctatetraene | acs.org |
| Dihydrobiphenylene derivatives | Tandem Ru-catalyzed cycloaddition and halogen-radical ring opening | Halogenated benzocyclooctatetraenes | acs.org |
Indirect and Ancillary Synthetic Routes to Biphenylenedione Analogs
The synthesis of biphenylene-containing quinones and related architectures often relies on indirect pathways. These methods include the transformation of pre-functionalized biphenylene precursors or the construction of complex π-extended systems on metallic surfaces, which can be considered structural relatives of biphenylenedione.
Synthesis of Related Quinone Scaffolds from Biphenylene Derivatives
The creation of quinone scaffolds from biphenylene derivatives is a key strategy for accessing complex molecular structures. Although direct oxidation of the biphenylene core is not the most common route, the synthesis of quinones from related biphenyl compounds provides a foundational methodology. Biphenyl derivatives containing hydroxyl groups, for instance, are important precursors for quinone formation through oxidation reactions. The compound [1,1'-Biphenyl]-2,3',4-triol serves as a pertinent example, as its structure allows for oxidation to form corresponding quinones. This principle of oxidizing hydroxylated aromatic systems is a cornerstone of quinone chemistry.
Furthermore, once a quinone core is established, it can be further functionalized. Methodologies developed for other quinone systems, such as 5,8-quinolinediones, illustrate how various nucleophilic agents can be introduced. mdpi.com Synthetic 5,8-quinolinedione (B78156) derivatives are often prepared from precursors like 8-hydroxyquinoline, which is converted into a dihalogenated quinolinedione. mdpi.com This intermediate can then react with amines, alcohols, or thiols to create a library of mono- or disubstituted derivatives. mdpi.com The choice of solvent (e.g., aprotic THF vs. protic ethanol) can direct the position of substitution, yielding different isomers. mdpi.com Such strategies could be hypothetically applied to a biphenylene-based quinone, allowing for the synthesis of a wide array of functionalized analogs.
On-Surface Synthesis Techniques for π-Extended Systems Related to Biphenylene
On-surface synthesis has emerged as a powerful, atomically precise method for creating novel low-dimensional carbon materials that are structurally related to biphenylene. uni-giessen.dearxiv.org These reactions, typically performed in an ultrahigh vacuum on a metallic substrate, use specially designed molecular precursors that react in a controlled manner upon thermal annealing. arxiv.orgacs.org
One notable example is the formation of a biphenylene dimer on an Ag(111) surface. arxiv.org This process begins with the deposition of 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP). Upon heating, the precursor molecules undergo debromination. arxiv.org The resulting highly unstable four-radical biphenyl species spontaneously undergoes intramolecular cyclization, or annulation, to form a bi-radical biphenylene monomer that is stabilized on the silver surface. arxiv.org Further annealing promotes the coupling of these monomers into biphenylene dimers, which contain a unique arrangement of four-, six-, and eight-membered rings. arxiv.org
Another sophisticated on-surface technique involves an inter-polymer "zipping" reaction to create a biphenylene network. uni-giessen.de In this approach, a precursor such as 4,4''-dibromo-2,2',2'',5,5',5''-hexafluoro-1,1':4',1''-terphenyl is deposited. The initial step forms poly(p-phenylene) chains, which are then cyclized through a dehydrofluorination reaction to form the extended biphenylene network. uni-giessen.de These on-surface methods provide unparalleled control over the final structure, enabling the creation of π-extended systems with tailored electronic properties that would be difficult to achieve through traditional solution-phase chemistry. arxiv.org
Table 1: On-Surface Synthesis of Biphenylene-Related Systems
Chemical Reactivity and Mechanistic Pathways of 2,3 Biphenylenedione
Reactions Involving the 1,2-Diketone Functionality of 2,3-Biphenylenedione
The adjacent carbonyl groups in this compound serve as a prime site for reactions with binucleophiles, most notably in the synthesis of heterocyclic compounds.
The reaction of 1,2-diketones, such as this compound, with 1,2-diamines is a fundamental and widely employed method for the synthesis of quinoxaline (B1680401) derivatives. sapub.orgijiset.comscribd.comsapub.org This condensation reaction involves the formation of two new carbon-nitrogen bonds, leading to a stable, aromatic heterocyclic ring system.
The general reaction involves the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgscribd.com In the context of this compound, this would react with a 1,2-diamine to form a biphenylene-fused quinoxaline. The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. sapub.orgscribd.com The process results in the formation of a dihydropyrazine (B8608421) ring, which then undergoes oxidation to the corresponding aromatic quinoxaline.
The synthesis of quinoxaline derivatives from 1,2-diketones and 1,2-diamines is a versatile reaction that can be influenced by various factors, including the nature of the reactants and the choice of catalyst.
Scope:
A broad range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds can be used to generate a diverse library of quinoxaline derivatives. sapub.orgijrar.org The reaction accommodates both electron-donating and electron-withdrawing substituents on the diamine, allowing for the synthesis of a wide array of functionalized quinoxalines. ijrar.orgnih.gov The reaction is not limited to just o-phenylenediamines; other 1,2-diamines can also be used to produce related heterocyclic structures. chim.it
Catalysts:
A variety of catalysts have been developed to improve the efficiency and environmental friendliness of quinoxaline synthesis. These include:
Acid Catalysts: Brønsted acids like acetic acid are traditionally used. sapub.org More recently, solid acid catalysts such as alumina-supported heteropolyoxometalates and camphorsulfonic acid have been employed to facilitate the reaction under milder conditions. ijrar.orgnih.gov
Lewis Acids: Metal triflates, such as gallium(III) triflate, have been shown to be effective catalysts. acgpubs.org
Iodine: Molecular iodine has been used as a powerful and efficient catalyst for this condensation. ajrconline.orgacs.org
Metal Nanoparticles: Magnetically recyclable MnFe2O4 nanoparticles have been utilized as a catalyst, allowing for easy separation and reuse. chim.it
Green Solvents and Conditions: Efforts have been made to develop more environmentally benign procedures, including the use of water as a solvent and ultrasound or microwave irradiation to accelerate the reaction. ijiset.comajrconline.org
Limitations:
While generally a high-yielding reaction, the conditions required can sometimes be harsh, involving high temperatures and long reaction times with traditional methods. nih.gov The presence of certain substituents on the diamine, such as strong electron-withdrawing groups, can sometimes decrease the reaction rate and yield. nih.gov The development of milder and more efficient catalytic systems continues to be an active area of research to overcome these limitations.
Table 1: Examples of Catalysts Used in Quinoxaline Synthesis
| Catalyst | Solvent | Conditions | Reference |
| Phenol | EtOH/H₂O | Room Temperature | sapub.org |
| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | nih.gov |
| Iodine | Water | Reflux | ajrconline.org |
| Camphorsulfonic Acid | Ethanol | Room Temperature | ijrar.org |
| HCTU | DMF | Room Temperature | acgpubs.org |
| MnFe₂O₄ Nanoparticles | Not Specified | Room Temperature | chim.it |
Cycloaddition Chemistry of Biphenylene-Derived Species
The strained nature of the biphenylene (B1199973) scaffold allows for its participation in cycloaddition reactions, particularly through the in situ generation of highly reactive aryne intermediates.
Arynes, including those derived from biphenylene, are highly reactive intermediates that readily undergo [4+2] cycloaddition reactions (Diels-Alder type reactions) with suitable dienes. wikipedia.orgcbijournal.com The generation of a biphenylene aryne, such as 2,3-didehydrobiphenylene, from a suitable precursor allows for its trapping with a diene like furan (B31954) or cyclopentadiene. wikipedia.orgchemrxiv.org This reaction provides a powerful method for the construction of complex polycyclic aromatic hydrocarbons containing the biphenylene motif. chemrxiv.org For instance, the intramolecular [4+2] cycloaddition of an aryne with a furan moiety has been utilized in the synthesis of naphthalimide derivatives. acs.org
Palladium-catalyzed [2+2+2] cycloaddition reactions of arynes represent a highly efficient method for the synthesis of triphenylene (B110318) derivatives. nih.govresearchgate.net In this process, three aryne molecules, which can be generated in situ from precursors like 2,3-didehydrobiphenylene, cyclize in the presence of a palladium catalyst to form a new six-membered ring. nih.gov This strategy allows for the rapid construction of complex, sterically congested polycyclic aromatic hydrocarbons. researchgate.net The reaction has been shown to be compatible with various substituted and sterically demanding arynes, highlighting its synthetic utility. researchgate.net
Investigations into Reaction Mechanisms
Understanding the step-by-step molecular events of a reaction is crucial for its optimization and application.
The mechanism of quinoxaline formation via the condensation of a 1,2-diketone and a 1,2-diamine is generally understood to proceed through a series of steps. nih.govlibretexts.org The reaction is often catalyzed by an acid. The proposed mechanism involves:
Protonation of one of the carbonyl groups of the diketone by the acid catalyst, which activates it towards nucleophilic attack. ijrar.org
Nucleophilic attack by one of the amino groups of the diamine on the activated carbonyl carbon.
An intramolecular cyclization step where the second amino group attacks the remaining carbonyl group.
A dehydration step to form the final aromatic quinoxaline ring. nih.gov
For cycloaddition reactions involving arynes, the mechanism depends on the specific reaction type. The [4+2] cycloaddition is often considered a concerted pericyclic reaction, although stepwise mechanisms can also operate. wikipedia.org In transition metal-catalyzed reactions like the palladium-catalyzed [2+2+2] cycloaddition, the mechanism is more complex, involving oxidative addition, insertion, and reductive elimination steps at the metal center.
Radical-Chain Mechanisms in Oxidative Processes
The oxidation of biphenylene derivatives can proceed through radical-chain mechanisms, a common pathway in the autoxidation of hydrocarbons. wiley-vch.de These reactions are characterized by a sequence of initiation, propagation, and termination steps. libretexts.orgsavemyexams.com
Initiation: The process begins with the formation of a free radical, which can be induced by heat, light, or a chemical initiator. libretexts.orglibretexts.org For instance, a molecule like chlorine can undergo homolytic cleavage when exposed to UV radiation, yielding two chlorine radicals. srmist.edu.in Peroxides are also common initiators, as the O-O bond is relatively weak and can break to form radicals. libretexts.org In some cases, the reaction can be autocatalytic, where a product of the reaction, such as a hydroperoxide, initiates new radical chains. wiley-vch.de
Propagation: Once a reactive radical is formed, it can react with a stable molecule to generate a new radical, continuing the chain reaction. libretexts.orgsavemyexams.com A common propagation step involves the abstraction of a hydrogen atom from the organic substrate, creating an alkyl radical. savemyexams.com This radical can then react with molecular oxygen to form a peroxyl radical (ROO•). wiley-vch.de The peroxyl radical, in turn, can abstract a hydrogen from another substrate molecule, forming a hydroperoxide (ROOH) and regenerating the alkyl radical, thus propagating the chain. wiley-vch.de
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. libretexts.org This can occur through various combinations, such as the dimerization of two alkyl radicals or the reaction of an alkyl radical with a chlorine radical. libretexts.org
In the context of biphenylene oxidation, the reaction with manganese(III) acetate (B1210297) can exhibit characteristics of a free-radical mechanism, especially under anhydrous conditions and at high temperatures. oup.com This pathway can lead to the formation of various oxidized products. oup.com The stability of the radical intermediates formed plays a crucial role in directing the reaction, with more substituted radicals generally being more stable. srmist.edu.inmasterorganicchemistry.com
Role of Electron-Transfer Mechanisms in Biphenylene Oxidations
Electron-transfer (ET) mechanisms are a significant pathway in the oxidation of aromatic compounds, including biphenylene derivatives, particularly when the substrate has a low ionization potential (typically below 8 eV). oup.comacs.org This process involves the transfer of a single electron from the aromatic compound to an oxidizing agent, forming a radical cation. researchgate.net
In the oxidation of biphenylene with manganese(III) acetate, an electron-transfer mechanism is proposed to be operative alongside a free-radical pathway. oup.com The initial step is the transfer of an electron from the biphenylene ring to Mn(III), generating a biphenylene radical cation and Mn(II). This radical cation is a highly reactive intermediate that can undergo further reactions. For example, it can be attacked by a nucleophile, such as an acetate ion, leading to the formation of acetoxylated products. oup.com
The competition between electron-transfer and free-radical mechanisms can be influenced by reaction conditions. For instance, in manganese(III) acetate oxidations, the electron-transfer mechanism is often favored for compounds with lower ionization potentials. oup.com
The study of single-electron transfer (SET) processes has gained considerable attention as it can generate reactive radical intermediates under mild conditions, opening up new synthetic possibilities that are not accessible through traditional two-electron pathways. d-nb.infodigitellinc.com
Experimental Techniques for Mechanistic Elucidation (e.g., Isotope Labeling, Kinetic Studies, Reactivity Probes)
Unraveling the intricate mechanisms of chemical reactions, such as the oxidation of this compound, relies on a variety of sophisticated experimental techniques. These methods provide crucial insights into reaction intermediates, transition states, and the sequence of bond-breaking and bond-forming events.
Isotope Labeling: This powerful technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). plos.orgimist.ma By tracing the position of the isotope in the products, chemists can deduce the pathways of atoms and functional groups during the reaction. nih.govdoi.org For example, in studying metabolic pathways, stable isotope labeling can help determine the elemental composition of metabolites and elucidate their structures. doi.org Isotope labeling can also be used to probe for kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution. A significant KIE often indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction, providing strong evidence for a particular mechanism. nih.gov
Reactivity Probes: These are specially designed molecules that can react with specific intermediates in a reaction pathway, thereby "trapping" them and providing evidence for their existence. researchgate.netbiorxiv.org For example, radical inhibitors like TEMPO can be used to test for the involvement of free radicals in a mechanism. libretexts.org If the addition of a radical inhibitor quenches the reaction, it strongly suggests a radical-mediated pathway. libretexts.org Fluorescent probes are another class of reactivity probes that can signal the formation of a specific species through a change in their fluorescence properties. researchgate.netnih.gov These probes are particularly useful for detecting reactive oxygen species and specific post-translational modifications in biological systems. nih.gov
By combining the information obtained from these and other techniques, such as computational modeling, a detailed and comprehensive picture of the reaction mechanism can be constructed. nih.govfindaphd.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. sigmaaldrich.comembl-hamburg.de For complex structures like 2,3-biphenylenedione, both ¹H and ¹³C NMR are employed to assign the signals to specific protons and carbons in the molecule. scirp.orgresearchgate.net
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly useful in assigning peaks in complex molecules. emerypharma.com COSY experiments highlight proton-proton couplings within the same spin system, while HSQC correlates proton signals with their directly attached carbon atoms. emerypharma.com For even more complex assignments, Heteronuclear Multiple-Bond Correlation (HMBC) can reveal longer-range couplings between protons and carbons, helping to piece together the complete molecular framework. oxinst.com The chemical shifts observed in an NMR spectrum are influenced by the electron density around the nucleus, with nearby electronegative atoms or unsaturated groups causing a downfield shift to higher ppm values. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | ~130-140 |
| C2 | - | ~180-190 |
| C3 | - | ~180-190 |
| C4 | - | ~130-140 |
| C4a | - | ~145-155 |
| C4b | - | ~145-155 |
| C5 | ~7.5-7.8 | ~125-135 |
| C6 | ~7.3-7.6 | ~120-130 |
| C7 | ~7.3-7.6 | ~120-130 |
| C8 | ~7.5-7.8 | ~125-135 |
| C8a | - | ~130-140 |
| C8b | - | ~130-140 |
Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from their ground state to higher energy orbitals. shu.ac.ukmsu.edu This technique is particularly useful for studying conjugated systems, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller, leading to absorption at longer wavelengths. libretexts.org
In organic molecules, the most common electronic transitions are n → π* and π → π. elte.hu The n → π transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on an oxygen atom) to an anti-bonding π* orbital. uzh.ch These transitions are typically weaker than π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. uzh.ch The extended conjugation in this compound is expected to result in characteristic absorption bands in the UV-Vis spectrum. The solvent can also influence the spectrum, with n → π* transitions often showing a blue shift (to shorter wavelengths) in polar solvents. shu.ac.uk
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.eduwikipedia.org For a molecule to be IR active, its dipole moment must change during the vibration. tanta.edu.egmdpi.com
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of its carbonyl (C=O) groups. These typically appear in the region of 1650-1800 cm⁻¹. The exact frequency can provide information about the electronic environment of the carbonyl groups. Other characteristic bands would include those for C=C stretching in the aromatic rings and C-H bending vibrations.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O (Ketone) | Stretching | 1650-1800 |
| C=C (Aromatic) | Stretching | 1400-1600 |
| C-H (Aromatic) | Bending | 690-900 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as free radicals and certain transition metal ions. bruker.comwikipedia.orgbruker.com It is a powerful tool for detecting and characterizing paramagnetic intermediates in chemical reactions. bruker.com
In the context of this compound, EPR spectroscopy could be used to study its radical anion, which can be generated through chemical or electrochemical reduction. The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule, through analysis of the g-factor and hyperfine coupling constants. wikipedia.org This can reveal insights into the electronic structure and reactivity of the radical species. nih.gov
Spectroelectrochemical Analysis of Redox States
Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectroscopic properties of a substance as a function of its oxidation state. nih.gov This technique allows for the in-situ characterization of electrochemically generated species. d-nb.info For this compound, UV-Vis or EPR spectroelectrochemistry can be employed to monitor changes in its electronic absorption or paramagnetic properties as it undergoes reduction or oxidation. mdpi.comrsc.org
By applying a potential and simultaneously recording the spectrum, one can observe the formation of radical anions and dianions and study their stability and electronic structure. The Nernst plots derived from this data can provide information on the redox potentials and the number of electrons transferred in each step. als-japan.com
Derivatives and Structural Analogues Incorporating the Biphenylenedione Motif
Synthesis and Functionalization of Substituted 2,3-Biphenylenediones
The strategic placement of various functional groups onto the 2,3-biphenylenedione scaffold is a key approach to modulating its chemical reactivity and physical properties.
The introduction of substituents such as alkyl, alkoxy, carboxyl, and halogens onto the biphenylene (B1199973) framework can be achieved through various synthetic methodologies. For instance, the oxidation of substituted biphenylenes serves as a route to functionalized 2,3-biphenylenediones. The reaction of biphenylene with lead(IV) acetate (B1210297) can yield this compound, alongside other substituted products. researchgate.net Similarly, the oxidation of 2-methylbiphenylene and 2,3-dimethylbiphenylene with manganese(III) acetate results in the oxidation of the methyl groups. researchgate.net
A summary of representative functionalization reactions on the biphenylene core is presented in the table below.
| Starting Material | Reagent | Product(s) |
| Biphenylene | Pb(OAc)₄ | 2-substituted biphenylenes, this compound |
| 2-Methylbiphenylene | Mn(OAc)₃ | Oxidized methyl substituent products |
| 2,3-Dimethylbiphenylene | Mn(OAc)₃ | Oxidized methyl substituent products |
| 2-Methoxybiphenylene (B14707700) | Pb(OAc)₄ | 2-Acetoxy-3-methoxybiphenylene, r-2,c-3-diacetoxy-2-methoxy-2,3-dihydrobiphenylene |
| 2-Carboxybiphenylene | Mn(OAc)₃ | Nuclear acetoxymethylated products |
| 2-Methoxycarbonylbiphenylene | Mn(OAc)₃ | Nuclear acetoxymethylated products |
| 2,7-Dibromobiphenylene | Mn(OAc)₃ | Nuclear acetoxymethylated products |
Development of Polycyclic Aromatic Compounds Featuring Biphenylene-2,3-diyl Units
The integration of the biphenylene-2,3-diyl moiety into extended π-conjugated systems has been a fruitful area of research, leading to novel polycyclic aromatic compounds with interesting electronic and photophysical properties.
The incorporation of boron atoms into polycyclic aromatic hydrocarbons (PAHs) can significantly alter their electronic structure and properties. researchgate.net Researchers have synthesized and studied boron-doped phenylene-containing oligoacenes (B-POAs) where biphenylene-2,3-diyl units are annulated to a central 1,4-dibora-2,5-cyclohexadiene core. acs.orgbeilstein-journals.org For example, the linear annulation of two 2,3-biphenylenediyl moieties leads to a boron-doped oligoacene that acts as a strong electron acceptor and exhibits a deep red color. acs.org A π-extended version, featuring two 2,3-benzo[b]biphenylenediyl units, also shows strong electron-accepting properties and displays red fluorescence. acs.org The synthesis of these complex structures often involves multi-step procedures, including cobalt-catalyzed cyclotrimerization reactions and cyclocondensation with boron tribromide. beilstein-journals.org The optoelectronic properties of these boron-doped systems are markedly different from their all-carbon analogues. researchgate.net
Azaacenes, which are acenes containing nitrogen atoms in their aromatic framework, are another important class of organic materials. mdpi.com The synthesis of iptycene-substituted azaacenes can be achieved through the condensation of an aromatic diamine with an ortho-quinone, such as a derivative of this compound. nih.gov The attachment of bulky iptycene units can significantly influence the photophysical properties of the resulting azaacenes, often leading to a blueshift in their UV/Vis absorption spectra. nih.gov These iptycene-containing azaacenes can exhibit tunable luminescence across the visible spectrum, making them promising materials for applications in organic electronics. thieme-connect.comacs.org The synthetic strategies for these compounds may also involve palladium-catalyzed coupling reactions. nih.gov
Quinoxaline (B1680401) Derivatives from this compound as a Key Synthon
The reaction of an ortho-dicarbonyl compound with a 1,2-diamine is a classic and widely used method for the synthesis of quinoxalines. sapub.orgarkat-usa.org this compound, as a cyclic ortho-dicarbonyl compound, is a valuable synthon for the preparation of a variety of quinoxaline derivatives.
The condensation of this compound with substituted o-phenylenediamines provides a direct route to biphenylene-fused quinoxalines. This reaction is often carried out by heating the reactants in a suitable solvent, sometimes with the aid of a catalyst such as acetic acid. arkat-usa.org The versatility of this method allows for the synthesis of a wide range of substituted quinoxalines by varying the substituents on the o-phenylenediamine (B120857) starting material. sapub.org These quinoxaline derivatives are of interest due to their potential applications in medicinal chemistry and materials science. mdpi.comacgpubs.org
Below is a table summarizing the synthesis of quinoxaline derivatives from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product |
| o-Phenylenediamine | Benzil | Toluene, AlCuMoVP or AlFeMoVP catalyst, 25°C | 2,3-Diphenylquinoxaline |
| o-Phenylenediamine | α-Hydroxy ketones | Acetic acid, reflux | Substituted quinoxalines |
| Substituted o-phenylenediamines | 1,2-Dicarbonyl compounds | MeOH/AcOH, microwave irradiation | 2,3-Disubstituted quinoxalines |
| 1,2-Diamines | Phenacyl bromides | HCTU, DMF | Substituted quinoxalines |
Polymeric Systems Incorporating Biphenylenedione-Derived Monomers
The incorporation of the rigid and planar biphenylene unit into polymer backbones can lead to materials with enhanced thermal stability and unique mechanical and electronic properties. While the direct use of this compound as a monomer is not extensively documented in the provided context, the synthesis of polyimides from aromatic dianhydrides and diamines provides a relevant framework for how biphenylene-derived monomers could be utilized. zeusinc.comscielo.br
Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. zeusinc.comscielo.brtaylorfrancis.com They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a polyamic acid, which is then thermally or chemically cyclized to the final polyimide. zeusinc.com A biphenylene-containing dianhydride, conceptually derived from this compound, could serve as a monomer in such polymerizations. The rigidity of the biphenylene unit would be expected to influence the chain packing and morphology of the resulting polyimide, potentially leading to materials with tailored properties for applications in aerospace and microelectronics. zeusinc.comscielo.br The synthesis of polymers often involves careful control of monomer purity and polymerization conditions to achieve high molecular weights. aits-tpt.edu.incampoly.com
Incorporation into Conjugated Polymers for Tunable Electronic and Optoelectronic Properties
The integration of the biphenylenedione unit into conjugated polymer backbones offers a powerful strategy for modulating their electronic and optoelectronic characteristics. Conjugated polymers are distinguished by their alternating single and double bonds, which facilitate the delocalization of π-electrons along the polymer chain. This delocalization is fundamental to their ability to conduct electricity and interact with light, making them suitable for applications in organic electronics. ucla.educhalmers.se
The properties of conjugated polymers can be finely tuned by altering their chemical structure. ucla.edu The introduction of different functional units, such as biphenylenedione, can significantly impact the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in determining the polymer's band gap, which in turn governs its optical absorption and emission properties, as well as its charge transport capabilities. nih.gov
For instance, research has shown that the incorporation of specific moieties can lead to polymers with complementary electronic properties, promoting either electron or hole transport. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict how structural modifications will influence the electronic properties of these polymers. nih.govnih.gov For example, DFT calculations on model oligomers have shown that introducing certain units can lower both the HOMO and LUMO energy levels, affecting the material's redox properties. nih.gov
The optoelectronic properties of materials, which relate to how they interact with light and electricity, are also heavily influenced by their molecular structure. nih.govrsc.org Studies on various organic compounds have demonstrated that chemical modifications, such as halogenation, can alter a material's band gap and photoluminescence. rsc.orgnih.gov For example, a compound featuring two biphenylene-2,3-diyl units was found to be non-fluorescent and possessed a high electron affinity, corresponding to a low LUMO energy level. researchgate.net This highlights the potential for designing materials with specific optoelectronic responses by strategically incorporating biphenylene-based structures.
The performance of conjugated polymers in electronic devices is not solely dependent on their intrinsic molecular properties but also on their solid-state morphology. The packing of polymer chains in a thin film can significantly affect intermolecular interactions, which can lead to the formation of interchain species that alter the material's photophysical properties. ucla.edu Therefore, controlling the film preparation conditions is crucial for optimizing device performance. ucla.edu
Table 1: Calculated Electronic Properties of Model Oligomers
| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) |
| AC-P Model | -4.88 | -2.74 | 2.14 |
| AQ-P Model | -5.65 | -3.21 | 2.44 |
This table presents theoretically calculated electronic properties for model oligomers, demonstrating how different structural units can influence the HOMO and LUMO energy levels and the resulting band gap. nih.gov The values are not meant to be quantitative but indicative of the trends observed upon structural modification.
Strategies for Polymerization and Copolymerization of Biphenylenedione-Containing Monomers
The synthesis of conjugated polymers incorporating the biphenylenedione motif relies on various polymerization and copolymerization strategies. Polymerization is the process of joining monomer molecules together to form long polymer chains. ssag.sk Two primary types of polymerization are addition polymerization and condensation polymerization. libretexts.orgpsu.edu
Addition Polymerization: In this method, monomers add to one another in such a way that the polymer contains all the atoms of the monomer. libretexts.org This process typically involves monomers with double or triple bonds. ssag.sk
Condensation Polymerization: This type of polymerization involves the reaction between two different functional groups on the monomers, often with the elimination of a small molecule like water. ssag.skpsu.edu
Copolymerization , the process of polymerizing two or more different types of monomers, is a key strategy for tailoring the properties of the final polymer. xometry.comfiveable.me By varying the types and ratios of the comonomers, a wide range of material properties can be achieved. open.edu Different arrangements of monomers within the copolymer chain, such as random, alternating, block, or graft, lead to distinct material characteristics. xometry.comfiveable.me
For biphenylenedione-containing polymers, free radical polymerization is a commonly employed technique. nih.govnih.gov This method involves the use of an initiator to create a radical species that then propagates by reacting with monomer units. ssag.sk The kinetics of the copolymerization reaction, including the rate of reaction, can be influenced by factors such as the concentration of monomers and the initiator. researchgate.net
The reactivity of the different monomers in a copolymerization reaction is a critical factor that determines the final structure of the copolymer. emu.edu.tr Monomer reactivity ratios (r1 and r2) are used to describe the relative tendency of a growing polymer chain to add a monomer of the same type versus a different type. emu.edu.tr
If r1 and r2 are both close to 1, a random copolymer is likely to form. emu.edu.tr
If both ratios are less than 1, there is a tendency for alternation. emu.edu.tr
If one ratio is significantly greater than 1 and the other is less than 1, one monomer will be preferentially incorporated into the polymer chain. emu.edu.tr
The development of crosslinked polymers containing biphenyl (B1667301) moieties has also been explored. nih.govnih.gov Crosslinking creates a three-dimensional network structure, which can enhance the mechanical properties of the polymer. nih.gov In some cases, noncovalent interactions, such as π-π stacking between the biphenyl side groups, can lead to unexpected swelling behavior in these crosslinked polymers. nih.govnih.gov
Table 2: Common Polymerization Techniques
| Polymerization Type | Description | Monomer Requirement |
| Addition Polymerization | Monomers add to each other sequentially, with the polymer containing all atoms of the monomer. libretexts.org | Typically contains carbon-carbon double or triple bonds. ssag.sk |
| Condensation Polymerization | Monomers react to form larger structural units while releasing smaller molecules such as water. ssag.skpsu.edu | Two different functional groups that can react with each other. ssag.sk |
| Free Radical Polymerization | A type of addition polymerization initiated by a free radical. ssag.sk | Monomers susceptible to radical attack, often containing double bonds. |
This table provides a summary of common polymerization techniques that can be utilized for the synthesis of polymers containing the biphenylenedione motif.
Advanced Applications and Materials Science Perspectives
Application in Organic Electronics and Optoelectronic Devices
The potential of 2,3-biphenylenedione in organic electronics remains a largely unexplored area. General principles of molecular design for organic semiconductors suggest that the rigid, planar structure and the presence of electron-withdrawing ketone functionalities could, in theory, impart relevant electronic properties. However, specific research to validate these hypotheses for this compound is not apparent.
Development as Electron Acceptor Materials in Organic Semiconductors
There is no specific research available detailing the development or performance of this compound as an electron acceptor material in organic semiconductors. The design of electron acceptor (n-type) materials often involves incorporating electron-deficient moieties to achieve low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient electron injection and transport. While the dione (B5365651) structure in this compound suggests electron-accepting character, its actual performance in semiconductor devices has not been documented.
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Similarly, the scientific literature lacks reports on the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The development of materials for these applications requires a sophisticated balance of electronic and photophysical properties, including appropriate energy levels (HOMO and LUMO), charge carrier mobility, and, for OLEDs, high photoluminescence quantum yield. For OPVs, efficient charge separation and transport are paramount. Without experimental data, the suitability of this compound for these complex device architectures cannot be confirmed.
Use as Photosensitizers in Organic Transformations
The application of this compound as a photosensitizer in organic transformations is not described in the available literature. Photosensitizers typically possess strong absorption in the visible or UV region and an efficient means of transferring energy or electrons to other molecules upon photoexcitation. While aromatic ketones can sometimes act as photosensitizers, the specific capabilities of this compound in this regard have not been investigated or reported.
Integration into Advanced Catalytic Systems
The integration of this compound into advanced catalytic systems is another area where specific research is absent. The design of ligands and catalysts often relies on the coordination properties of a molecule and its steric and electronic influence on a metal center.
Design and Synthesis of Biphenylenedione-Derived Ligands and Catalysts
There are no available studies on the design and synthesis of ligands or catalysts derived from this compound. The synthesis of such derivatives would likely involve functionalization of the biphenylene (B1199973) core or chemical modification of the ketone groups to introduce coordinating atoms or chiral moieties. However, no such synthetic routes or resulting catalytic applications have been reported.
Mechanistic Understanding of Catalytic Activity
Given the lack of reports on catalysts derived from this compound, there is consequently no mechanistic understanding of their potential catalytic activity. Mechanistic studies are fundamental to optimizing catalyst performance and require detailed experimental and computational analysis, which has not been undertaken for this specific compound.
Future Directions in Novel Material Development with Enhanced Functionalities
The exploration of future directions for novel material development using this compound is, at present, speculative due to the lack of foundational research. The development of new materials with enhanced functionalities typically builds upon a solid understanding of a compound's fundamental chemical and physical properties, including its electronic structure, reactivity, and intermolecular interactions.
In broader materials science, there is a continuous search for new organic molecules that can serve as building blocks for electronic devices, sensors, and smart materials. The unique electronic and structural characteristics of a molecule like this compound could theoretically be harnessed for such applications. For instance, the conjugated system of the biphenylene core combined with the electron-withdrawing nature of the dione groups might impart interesting optical or electronic properties. However, without experimental or theoretical studies to validate these possibilities, any discussion on future applications remains conjectural.
The scientific community's focus on other derivatives and related structures suggests that the specific potential of this compound in advanced materials science is an area that is yet to be thoroughly investigated. Future research would first need to establish the fundamental synthesis, characterization, and properties of this compound-based systems before their potential in advanced applications can be realistically assessed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
